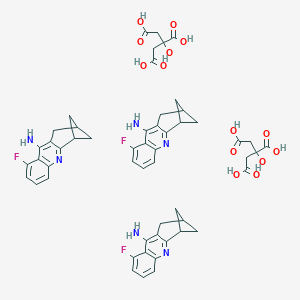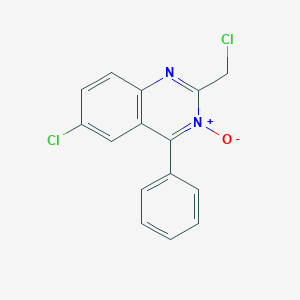
6-氯-2-(氯甲基)-4-苯基喹唑啉-3-氧化物
描述
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of chlorine atoms at the 6 and 2 positions, a chloromethyl group at the 2 position, a phenyl group at the 4 position, and an oxide group at the 3 position
科学研究应用
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazoline derivative, which is then subjected to chlorination reactions.
Chloromethylation: The chloromethyl group is introduced at the 2 position using formaldehyde and hydrochloric acid in the presence of a catalyst.
Phenylation: The phenyl group is introduced at the 4 position through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the quinazoline ring to introduce the oxide group at the 3 position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other functional groups within the molecule.
Substitution: The chlorine atoms and chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Coupling: Palladium catalysts, copper catalysts.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of quinazoline derivatives with substituted functional groups.
Coupling: Formation of complex quinazoline-based structures.
作用机制
The mechanism of action of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide
- 6-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)quinazoline 3-oxide
Uniqueness
6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
6-chloro-2-(chloromethyl)-3-oxido-4-phenylquinazolin-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-6-11(17)8-12(13)15(19(14)20)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNKXWSTFABQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208241 | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-24-7 | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5958-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-4-phenyl-6-chloroquinazoline-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinazoline, 6-chloro-2-(chloromethyl)-4-phenyl-, 3-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-(CHLOROMETHYL)-4-PHENYLQUINAZOLINE 3-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNG87K5614 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide?
A1: The molecular structure of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide is characterized by a significant dihedral angle of 63.3° between the phenyl ring and the quinazoline ring system []. This non-planar arrangement is noteworthy and may influence the molecule's interactions with other molecules.
Q2: How does 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide interact with other molecules in its solid state?
A2: In the crystal form, 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide molecules interact through weak C—H⋯O hydrogen bonds. These interactions lead to the formation of centrosymmetric dimers characterized by R 2 2(10) graph-set ring motifs []. Additionally, weak π–π stacking interactions with a minimum centroid–centroid separation of 3.6810 Å contribute to the overall supramolecular assembly in the crystal lattice [].
Q3: What is the key reaction pathway observed for 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide with hydrazine?
A3: Reacting 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide with hydrazine yields a benzodiazepine derivative []. This reaction highlights the potential of this compound as a precursor in the synthesis of benzodiazepine-based compounds, which are known for their therapeutic applications. [].
Q4: How do different hydrazines influence the reaction outcome with 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide?
A4: The reaction of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide with different substituted hydrazines leads to distinct products. While hydrazine leads to benzodiazepine formation, using 1,1-dimethylhydrazine or methylhydrazine results in the formation of quinazoline hydrazones []. This difference in reactivity suggests a significant role of the hydrazine substituent in directing the reaction pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)


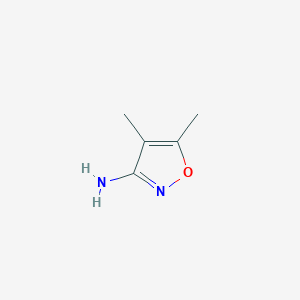
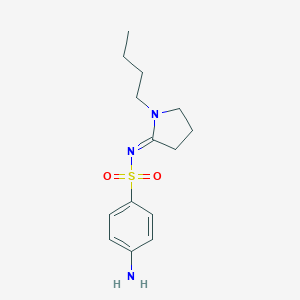
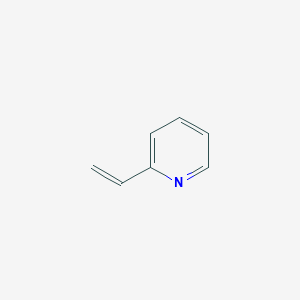

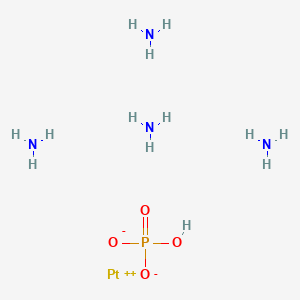
![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)


![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
